

# Chemical and physical properties of methyl isoquinoline-6-carboxylate

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## Compound of Interest

Compound Name: *Methyl isoquinoline-6-carboxylate*

Cat. No.: B068428

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An In-depth Technical Guide to **Methyl Isoquinoline-6-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Overview

**Methyl isoquinoline-6-carboxylate** is an organic compound featuring an isoquinoline bicyclic heteroaromatic system with a methyl ester group at the 6-position.<sup>[1]</sup> Its chemical identifiers are CAS Number 173089-82-2 and molecular formula C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub>.<sup>[1]</sup> This molecule has gained significant interest in the field of biomedical research, particularly for its role in cellular quality control mechanisms. Recent studies have identified it as a bioactive small molecule secreted by certain probiotics that can induce PRKN/parkin-mediated mitophagy, a critical process for clearing damaged mitochondria.<sup>[2][3]</sup> This activity suggests its potential as a therapeutic lead for neurodegenerative disorders such as Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.<sup>[2][4]</sup>

## Chemical and Physical Properties

The experimental data for the physical properties of **methyl isoquinoline-6-carboxylate** are not widely reported. The information available is a combination of data from chemical suppliers and computational predictions.

Property	Data	Source(s)
IUPAC Name	methyl isoquinoline-6-carboxylate	<a href="#">[1]</a>
Synonyms	6-Isoquinolinecarboxylic acid, methyl ester	<a href="#">[1]</a>
CAS Number	173089-82-2	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	187.19 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
Purity	≥98% (Commercially available)	<a href="#">[1]</a>
Predicted XlogP	2.1	<a href="#">[5]</a>
Storage	Room temperature	<a href="#">[6]</a>

## Spectroscopic and Analytical Data

Detailed experimental spectra for **methyl isoquinoline-6-carboxylate** are not readily available in published literature. However, based on its chemical structure, the following spectroscopic characteristics can be anticipated:

- <sup>1</sup>H NMR: The spectrum would show signals corresponding to the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methyl ester protons (-OCH<sub>3</sub>), expected to be in the range of 3.8-4.0 ppm.
- <sup>13</sup>C NMR: The spectrum would display signals for the nine aromatic carbons of the isoquinoline core, the carbonyl carbon of the ester (typically in the 165-175 ppm region), and the methyl carbon of the ester group (around 50-55 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically found between 1700 and 1750 cm<sup>-1</sup>. Aromatic C-H and C=C stretching vibrations would also be present.

- Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak ( $M^+$ ) corresponding to its molecular weight of 187.19. Predicted adducts for high-resolution mass spectrometry include  $[M+H]^+$  at  $m/z$  188.07060 and  $[M+Na]^+$  at  $m/z$  210.05254.[5]

## Experimental Protocols

**Methyl isoquinoline-6-carboxylate** can be synthesized from its corresponding carboxylic acid and is used as a starting material for further chemical modifications.

### Synthesis via Fischer Esterification (Representative Protocol)

This protocol is based on the standard Fischer esterification method for converting a carboxylic acid to a methyl ester.[7]

- Reaction Setup: Suspend isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol, using a sufficient volume to ensure stirring (e.g., 10-20 mL per gram of acid).
- Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid ( $H_2SO_4$ , ~0.1 eq) or thionyl chloride ( $SOCl_2$ , 1.2 eq).
- Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
- Work-up: Cool the reaction mixture and pour it over crushed ice. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate ( $NaHCO_3$ ).
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **methyl isoquinoline-6-carboxylate**.

### Bromination of Methyl Isoquinoline-6-carboxylate

This protocol describes the bromination of the isoquinoline ring using N-Bromosuccinimide (NBS).<sup>[8]</sup>

- Reaction Setup: Dissolve **methyl isoquinoline-6-carboxylate** (1.0 eq, 200 mg, 1.1 mmol) in acetic acid (30 mL).
- Reagent Addition: Add N-Bromosuccinimide (NBS) (2.0 eq, 393 mg, 2.2 mmol) to the solution.
- Reaction: Stir the reaction mixture at 90 °C for 12 hours.
- Work-up: After completion, cool the mixture to room temperature and remove the solvent in vacuo.
- Neutralization: Add aqueous sodium bicarbonate solution to adjust the pH to 8-9.
- Extraction and Purification: Extract the product with ethyl acetate (30 mL) and purify as required.

## Reduction to Isoquinolin-6-ylmethanol

This protocol details the reduction of the methyl ester to the corresponding primary alcohol using sodium borohydride.<sup>[9]</sup>

- Reaction Setup: Dissolve **methyl isoquinoline-6-carboxylate** (1.0 eq, 0.50 g, 2.67 mmol) in absolute ethanol (25 mL) in a round-bottomed flask and cool to 0 °C.
- Reagent Addition: Add sodium borohydride (NaBH<sub>4</sub>) (4.0 eq, 404 mg, 10.68 mmol) to the solution.
- Reaction: Stir the mixture under reflux for 4 hours.
- Quenching: Cool the solution to 0 °C and quench the reaction by the slow addition of 6N aqueous HCl (2.0 mL).
- Basification and Extraction: Stir the mixture at room temperature for 20 minutes, then basify with an appropriate base and extract the product into an organic solvent.

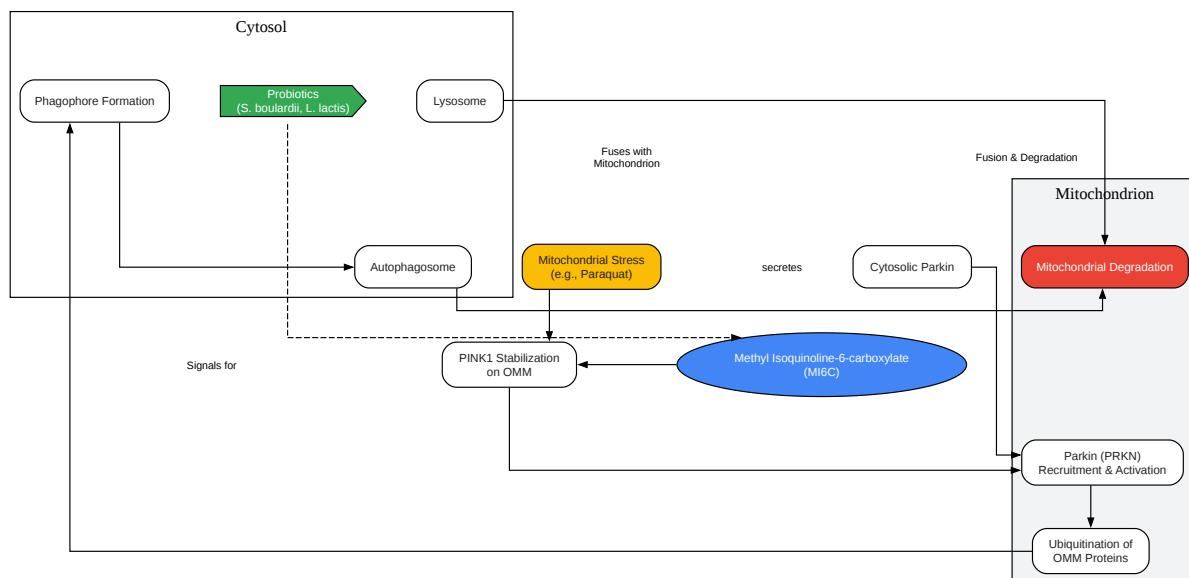
- Purification: Dry and concentrate the organic extracts. Purify the crude alcohol product by column chromatography.

## Biological Activity and Signaling Pathway

**Methyl isoquinoline-6-carboxylate** (MI6C) has been identified as a key bioactive metabolite produced by the probiotics *Saccharomyces boulardii* and *Lactococcus lactis*. It functions as an inducer of PRKN/parkin-mediated mitophagy, a selective form of autophagy that removes damaged or dysfunctional mitochondria.[2][3]

The induction of mitophagy is critical for cellular health, and its impairment is linked to the pathology of Parkinson's disease.[4] In cellular and *Drosophila* models of Parkinson's, MI6C was shown to promote the clearance of damaged mitochondria and restore motor function, highlighting its neuroprotective potential.[2][3]

The signaling pathway is initiated by mitochondrial damage or stress, which leads to the stabilization of the protein PINK1 on the outer mitochondrial membrane (OMM). PINK1 then recruits and activates the E3 ubiquitin ligase Parkin (PRKN) from the cytosol. Parkin ubiquitinates various OMM proteins, which serves as a signal for the autophagic machinery to engulf the mitochondrion in a phagophore, which matures into an autophagosome. Finally, the autophagosome fuses with a lysosome, leading to the degradation of the mitochondrion and its contents. MI6C acts as a stimulus that promotes this pathway.[2][3][4]



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Caption: PRKN-mediated mitophagy pathway induced by **Methyl Isoquinoline-6-carboxylate**.

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